molecular formula C12H23N5O4 B11597168 (2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]

(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]

Cat. No.: B11597168
M. Wt: 301.34 g/mol
InChI Key: YTLCBOMPDFFOGW-CZCYGEDCSA-N
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Description

(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyimino groups and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of propanamide derivatives with hydroxylamine under controlled conditions to introduce the hydroxyimino groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(HYDROXYIMINO)-N-[3-({3-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]PROPYL}AMINO)PROPYL]PROPANAMIDE is unique due to its multiple hydroxyimino groups and amide linkages, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C12H23N5O4

Molecular Weight

301.34 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-[3-[3-[[(2E)-2-hydroxyiminopropanoyl]amino]propylamino]propyl]propanamide

InChI

InChI=1S/C12H23N5O4/c1-9(16-20)11(18)14-7-3-5-13-6-4-8-15-12(19)10(2)17-21/h13,20-21H,3-8H2,1-2H3,(H,14,18)(H,15,19)/b16-9+,17-10+

InChI Key

YTLCBOMPDFFOGW-CZCYGEDCSA-N

Isomeric SMILES

C/C(=N\O)/C(=O)NCCCNCCCNC(=O)/C(=N/O)/C

Canonical SMILES

CC(=NO)C(=O)NCCCNCCCNC(=O)C(=NO)C

Origin of Product

United States

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